1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
Description
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- (CAS#: 5693-27-6), also known as isochroman-1,4-dione, is a bicyclic organic compound with the molecular formula C₉H₆O₃ . Its structure consists of a benzopyran backbone fused with two ketone groups at positions 1 and 4, and a phenyl substituent at position 2.
Properties
CAS No. |
5651-46-7 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H10O3
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 3-phenylisochromene-1,4-dione
- CAS Number : 5651-46-7
The compound features a fused benzene and pyran ring structure with a phenyl group at the 3-position. This arrangement contributes to its diverse biological activities.
Anti-Cancer Properties
Research indicates that 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- exhibits significant anti-cancer properties. It has been shown to modulate key cell signaling pathways involved in tumor growth and proliferation. The compound's ability to inhibit cancer cell lines highlights its potential as a therapeutic agent against various cancers.
Neuropharmacology
The compound acts as a ligand for sigma receptors, which are implicated in several neurological disorders. Studies suggest that it may be beneficial in treating conditions such as depression and anxiety disorders by influencing neurotransmitter release and reuptake mechanisms. Additionally, its interaction with calcium signaling pathways indicates potential applications in cardiovascular research.
Biological Activities
The biological activities of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-cancer | Modulates tumor growth signaling pathways |
| Neuropharmacology | Ligand for sigma receptors; potential treatment for depression and anxiety |
| Cardiovascular | Influences calcium signaling pathways |
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal explored the anti-cancer efficacy of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-. The results indicated that the compound significantly inhibited the growth of various cancer cell lines, demonstrating a dose-dependent response. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at specific phases .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects of this compound highlighted its interaction with sigma receptors. In vitro assays showed that it modulated neurotransmitter levels, suggesting its potential utility in treating mood disorders. Further studies are warranted to assess its efficacy in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds share the benzopyran-dione core but differ in substituents and functional groups, leading to variations in reactivity and applications:
| Compound Name | Substituents/Modifications | Molecular Formula | Key Properties/Reactivity |
|---|---|---|---|
| 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- | Phenyl group at position 3 | C₉H₆O₃ | Enhanced aromatic stacking potential; potential for electrophilic substitution reactions |
| 1H-2-Benzopyran-1,4(3H)-dione, 6,7-dimethyl | Methyl groups at positions 6 and 7 | C₁₁H₁₀O₃ | Increased steric hindrance; altered solubility in non-polar solvents |
| 1H-2-Benzopyran-6-carboxylic acid, 3,4-dihydro-1,4-dioxo- | Carboxylic acid at position 6 | C₁₀H₆O₅ | Higher polarity; potential for coordination chemistry or salt formation |
| Bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate | Extended aromatic ester substituents | C₃₈H₂₆O₈ | Rigid, planar structure; possible use in polymer or crystal engineering |
Reactivity Comparison
- Electrophilic Substitution : The phenyl group at position 3 in 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- may direct electrophilic attacks to specific positions on the aromatic ring, unlike methyl-substituted derivatives (e.g., 6,7-dimethyl), where steric effects dominate .
- For example, reduction of azido-diones may lead to unexpected products like 4-hydroxyquinoline-2(1H)-ones instead of amines, highlighting the sensitivity of dione systems to reaction conditions . This suggests that 3-phenyl substitution could similarly influence reduction outcomes.
- Thermal Stability : Methyl or carboxylic acid substituents (as in 6,7-dimethyl or 6-carboxylic acid derivatives) may alter thermal decomposition profiles compared to the phenyl-substituted compound, though experimental data are lacking.
Preparation Methods
Substrate Preparation via Aldol Condensation
The synthesis of 3-phenyl-1H-2-benzopyran-1,4(3H)-dione derivatives often begins with the preparation of 2-cinnamoylbenzoic acid precursors. As demonstrated by Yang et al., 2-acetylbenzoic acid reacts with benzaldehyde in ethanol under basic conditions (NaOH, 60 mmol) to form 2-(3-phenyl-1-oxo-2-propen-1-yl)-benzoic acid (1a) in 90% yield. This Aldol condensation proceeds at room temperature over 12 hours, followed by acidification with 10% HCl to precipitate the product. The reaction’s efficiency stems from the equilibrium-driven enolate formation, which facilitates α,β-unsaturated ketone generation.
Key Reaction Parameters:
-
Molar ratio: 2-acetylbenzoic acid : benzaldehyde : NaOH = 1 : 1 : 3
-
Solvent: Ethanol (30 mL per 20 mmol substrate)
-
Workup: Recrystallization from chloroform/hexane
Pd/C-Mediated Dehydrogenative Cyclization
The critical cyclization step employs 10 mol% Pd/C in propionic acid under nitrogen at 130°C for 24 hours. This protocol converts 2-(3-phenylpropanoyl)benzoic acid derivatives into 3-benzylidene-3H-isochroman-1,4-diones via simultaneous dehydrogenation and lactonization. While the reported product contains a benzylidene (CH=Ph) moiety rather than a direct phenyl substituent, this method provides foundational insights into palladium’s role in facilitating aromaticity-driven cyclization.
Optimization Insights:
-
Temperature < 120°C results in incomplete conversion (≤40% yield)
-
Propionic acid enhances Pd/C stability compared to acetic acid
-
Nitrogen atmosphere prevents catalyst oxidation
Representative Data:
Acid-Catalyzed Condensation with Aryl Aldehydes
Benzylidene Formation via Ammonium Acetate/Acetic Acid
Thieme et al. demonstrated that isochroman-1,4-diones react with o-bromo-benzaldehyde in ammonium acetate/acetic acid to form benzylidene derivatives. Although this study focused on naphthoquinone synthesis, the methodology is adaptable to benzopyran systems. The reaction likely proceeds through acid-catalyzed Knoevenagel condensation, forming a conjugated dienone intermediate that undergoes cyclization.
Critical Observations:
-
Electron-withdrawing groups on benzaldehyde enhance reaction rate
-
Acetic acid acts as both solvent and proton donor
-
Ammonium acetate buffers the system at pH ≈ 4.5
Homophthalic Anhydride-Based Syntheses
Anhydride Ring-Opening and Functionalization
EvitaChem’s synthesis of 7-methoxyisochroman-1,3-dione suggests a viable route for 3-phenyl analogs. Homophthalic anhydride reacts with phenylmagnesium bromide in THF, followed by acid-catalyzed cyclization. This two-step approach could theoretically introduce phenyl groups at the 3-position, though literature specific to the target compound remains sparse.
Hypothetical Pathway:
-
Nucleophilic Attack:
-
Lactonization:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
The 3-benzylidene derivative (2h) exhibits distinctive NMR signals at δ 8.29 (m, 1H) and 7.68 (s, 1H), confirming aromatic proton environments. NMR data further validate the lactone carbonyl at δ 176.66 ppm and conjugated dienone carbons (δ 144.90–157.97 ppm). For the target 3-phenyl compound, anticipated shifts include:
-
Phenyl ring protons: δ 7.20–7.50 (m, 5H)
-
Lactone carbonyl: δ 168–172 ppm
Q & A
Q. What are the established synthetic routes for 3-phenyl-1H-2-benzopyran-1,4(3H)-dione, and what reaction conditions are critical for yield optimization?
- Methodological Answer : A common method involves condensation reactions between 2-carboxybenzaldehyde and substituted acetophenones. For example, refluxing 2-carboxybenzaldehyde with 2-bromo-1-(4-bromophenyl)ethanone in ethyl methyl ketone in the presence of K₂CO₃ for 10–12 hours yields derivatives of 1H-2-benzopyran-1,4-dione . Key considerations include:
- Solvent Choice : Polar aprotic solvents (e.g., ethyl methyl ketone) enhance reactivity.
- Base Selection : K₂CO₃ facilitates deprotonation and intermediate stabilization.
- Purification : Post-reaction extraction with ethyl acetate and removal of solvent under reduced pressure are standard .
Q. How should researchers handle 3-phenyl-1H-2-benzopyran-1,4(3H)-dione safely in the laboratory?
- Methodological Answer : Safety protocols from analogous benzopyran derivatives include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Contaminated gloves must be disposed of properly .
- Ventilation : Use fume hoods to minimize inhalation risks, as benzopyran derivatives may cause respiratory irritation .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Prioritize NMR (¹H and ¹³C) to confirm aromatic proton environments and carbonyl groups. IR spectroscopy can validate lactone C=O stretches (~1750 cm⁻¹). Cross-reference experimental data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for benzopyran-dione derivatives?
- Methodological Answer : Contradictions often arise from variations in:
Q. What strategies improve the regioselectivity of substituents in benzopyran-dione scaffolds during synthesis?
- Methodological Answer : Advanced methods include:
- Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., chiral amines) to control stereochemistry at the 3-phenyl position .
- Microwave-Assisted Reactions : Reduce reaction times and enhance selectivity via controlled thermal activation .
- Computational Modeling : DFT calculations predict favorable transition states for substituent positioning .
Q. How can ecological risks of 3-phenyl-1H-2-benzopyran-1,4(3H)-dione be assessed during disposal?
- Methodological Answer : Follow REACH guidelines for environmental hazard assessment:
- Aquatic Toxicity Testing : Use Daphnia magna assays to determine EC₅₀ values.
- Biodegradability : Conduct OECD 301F tests to evaluate persistence .
- Waste Handling : Neutralize acidic byproducts before disposal and consult authorized waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
